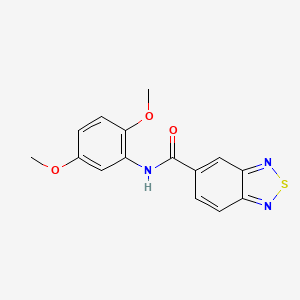![molecular formula C15H24N4O4 B12495019 Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and a tert-butyl ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Substitution with Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.
Introduction of the Tert-Butyl Ester: The tert-butyl ester is incorporated through esterification reactions, typically using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.
Substitution: The piperazine ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and oncological conditions.
Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: It is employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL 4-(2-ETHOXY-2-OXOETHYL)-PIPERAZINE-1-CARBOXYLATE
- TERT-BUTYL 4-(2-HYDRAZINO-2-OXOETHYL)-PIPERAZINE-1-CARBOXYLATE
- TERT-BUTYL 4-(4-BROMOPHENYL)-PIPERAZINE-1-CARBOXYLATE
Uniqueness
TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the methoxymethyl group and the pyrimidinyl substitution, which confer specific chemical properties and biological activities. These structural features distinguish it from other piperazine derivatives and contribute to its potential as a versatile intermediate in drug synthesis.
Properties
Molecular Formula |
C15H24N4O4 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
tert-butyl 4-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)13-16-11(10-22-4)9-12(20)17-13/h9H,5-8,10H2,1-4H3,(H,16,17,20) |
InChI Key |
MZQUFYBDSSTPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=O)N2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid](/img/structure/B12494952.png)
![2-(azepan-1-yl)-4-hydroxy-5-(2-hydroxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12494957.png)
![1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole](/img/structure/B12494960.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate](/img/structure/B12494971.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12494989.png)
![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)
![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
